N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

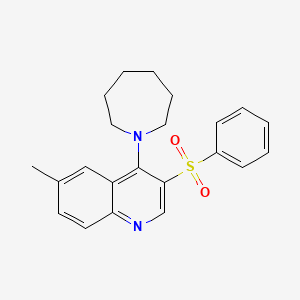

“N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide” is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is structurally similar to known opioids and is categorized as a benzofuran .

Synthesis Analysis

Benzofuran compounds are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds .Molecular Structure Analysis

The molecular formula of the compound is C16H19NO2. It is a benzofuran derivative and is structurally related to adamantane-based compounds.Chemical Reactions Analysis

The compound exhibits remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating its versatility in molecular recognition.Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.463. More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Anticancer Activity

Benzofuran derivatives have drawn attention due to their potential as anticancer agents. Specifically, compound 36, which contains a benzofuran moiety, has demonstrated significant cell growth inhibitory effects in various cancer cell lines. Notably, it exhibited inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore novel benzofuran-based compounds for targeted cancer therapy.

Antimicrobial Properties

Hydrazones, including those derived from benzofuran, possess diverse biological and pharmacological characteristics. They exhibit antimicrobial activity against bacteria, fungi, and other pathogens. These compounds have potential applications in drug development and the fight against infectious diseases .

Sensor Materials

Hydrazones find use in creating sensor materials. Researchers have applied them for detecting fluoride ions, cyanide ions, heavy metals, and toxic gases. Their versatility makes them valuable for environmental monitoring and safety applications .

Materials Science

The synthesis and structure elucidation of new heterocycles, including benzofuran derivatives, contribute to materials science. Hybrid molecules that combine different moieties with biological activities offer the potential for enhanced potency and reduced side effects .

Drug Discovery

Ongoing research explores the applications of N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide in drug discovery. Its unique structure may hold promise for developing novel therapeutic agents.

Catalysis

While specific studies on this compound’s catalytic properties are limited, its structural features suggest potential applications in catalysis. Further investigations are needed to uncover its catalytic behavior .

作用機序

Target of Action

Related compounds have been found to interact with various targets such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family .

Mode of Action

It’s known that related compounds can potentiate catecholaminergic and serotonergic activity in the brain . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide might interact with its targets, leading to changes in neurotransmitter activity.

Biochemical Pathways

Related compounds have been found to inhibit tumor growth , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide has been found to exhibit promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This suggests that the compound’s action results in the inhibition of cancer cell proliferation.

将来の方向性

Given the biological activities and potential applications of benzofuran compounds, there is significant interest in the development of new therapeutic agents based on these structures . Future research may focus on exploring the full therapeutic potential of this compound for the treatment of various diseases.

特性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEAEEMQIVSLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B2799100.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2799101.png)

![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)

![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline](/img/structure/B2799105.png)

![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)

![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)